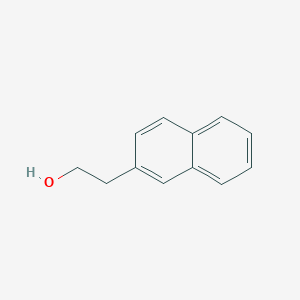
2-萘乙醇
描述
Synthesis Analysis
- 2-Naphthalene derivatives can be synthesized through three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde hydrazones, forming isoindole derivatives followed by intramolecular Diels-Alder reactions and nitrene extrusion. This method exhibits high regioselectivity with unsymmetrical alkynes (Duan, Sinha-Mahapatra, & Herndon, 2008).
- Iron-catalyzed benzannulation reactions of 2-alkylbenzaldehydes and alkynes can lead to the synthesis of naphthalene derivatives. This method benefits from cheap catalysts and wide substrate scope (Zhu, Xiao, Guo, & Jiang, 2013).
Molecular Structure Analysis
- The molecular structure of naphthalene derivatives has been studied using X-ray diffraction, revealing details such as crystal symmetry and molecular geometry. For instance, molecular structures of certain naphthalene complexes show monoclinic crystal systems and specific spatial arrangements (Ohki, Suzuki, Nakamura, Shimoi, & Ouchi, 1985).
Chemical Reactions and Properties
- Naphthalene and its derivatives exhibit various chemical reactions, such as nitration reactions during photolysis in the presence of tetranitromethane, indicating a complex chemical behavior (Eberson & Radner, 1991).
- The reactions with hydroxyl radicals in the gas phase lead to the formation of various oxidation products, including dicarbonyls, highlighting the chemical reactivity of naphthalene derivatives (Wang, Atkinson, & Arey, 2007).
Physical Properties Analysis
- The physical properties of naphthalene derivatives can be deduced from molecular structure analyses. For example, studies on electron diffraction of naphthalene reveal symmetry and bond distances, which are crucial for understanding its physical properties (Ketkar & Fink, 1981).
科学研究应用
超分子化学和传感技术:萘二酰亚胺,包括2-萘乙醇等化合物,在超分子化学和传感器中有应用。它们用于主-客体复合物,用于分子开关设备如环状化合物和轮烷,并作为凝胶剂用于感测芳香系统 (Kobaisi et al., 2016)。
催化:这些化合物通过阴离子-π相互作用参与催化。这种性质对于开发新的催化方法和材料具有重要意义 (Kobaisi et al., 2016)。
药用应用:在医学领域,萘衍生物如2-萘乙醇正在研究其在DNA插入中的潜力,这可能对新药物的开发产生影响 (Kobaisi et al., 2016)。
环境应用:2-萘乙醇衍生物参与环境应用,如降解和去除污染物。例如,它们的衍生物可以在紫外辐射臭氧化处理电镀溶液中分解,这对处理工业废物和污染控制至关重要 (Chen et al., 2005)。
生物降解研究:稳定同位素探针结合分析化学的进展已被用于研究萘衍生物的生物降解,这对于理解和管理环境污染至关重要 (Wackett, 2004)。
非线性光学性质:2-萘乙醇等萘衍生物正在探索其三阶非线性光学性质,这在光电子学和光子学中具有潜在应用 (Sreenath et al., 2018)。
致癌作用研究:对萘及其衍生物的研究有助于评估致癌作用模式,有助于更好地了解环境健康风险 (Rhomberg et al., 2010)。
作用机制
Target of Action
It’s known that this compound is a metabolite of the environmental pollutant 2-methylnaphthalene
Mode of Action
It’s known that 2-Naphthaleneethanol can undergo esterification reactions with other compounds
Biochemical Pathways
As a metabolite of 2-methylnaphthalene, it may be involved in the metabolic pathways of this compound
Result of Action
It’s known that 2-Naphthaleneethanol can covalently bind to alveolar protein and induce pulmonary toxicity , suggesting it may have significant effects at the cellular level.
Action Environment
As a metabolite of an environmental pollutant, its action may be influenced by various environmental factors .
属性
IUPAC Name |
2-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,13H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZANYLMPFRUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163998 | |
| Record name | 1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1485-07-0 | |
| Record name | 2-Naphthaleneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1485-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Naphthyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Naphthyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalen-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthaleneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35GBR3X2UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 2-Naphthaleneethanol in the context of prodrugs, specifically related to Naproxen?
A1: 2-Naphthaleneethanol, also known as β-2-Naphthaleneethanol, serves as a key component in synthesizing novel prodrugs of Naproxen (6-methoxy-α-methyl-2-naphthaleneacetic acid). Researchers investigated the toxicological effects of Naproxen, its prodrug Naproxol (6-methoxy-β-2-naphthaleneethanol), and novel Naproxen naproxyl esters using a radish seed germination bioassay []. This approach highlights the exploration of 2-Naphthaleneethanol derivatives as potential candidates for improved drug delivery and efficacy.
Q2: How does the structure of 2-Naphthaleneethanol relate to its use in the synthesis of Naproxen prodrugs?
A2: 2-Naphthaleneethanol possesses a hydroxyl group that can readily react with the carboxylic acid group of Naproxen to form an ester linkage. This esterification reaction yields Naproxen naproxyl esters [], which are essentially prodrugs. These prodrugs are designed to be cleaved in vivo, releasing the active drug, Naproxen.
Q3: What were the findings of the radish seed germination bioassay regarding the toxicity of 2-Naphthaleneethanol derivatives?
A3: The research indicated that both (R)-(+)-Naproxol (containing 2-Naphthaleneethanol) and racemic Naproxol inhibited the hypocotyl growth of radish seeds at a concentration of 1mM. Interestingly, the novel Naproxen naproxyl esters, synthesized using 2-Naphthaleneethanol, did not exhibit inhibitory effects on either radicle or hypocotyl growth at a concentration of 0.5mM []. This suggests that these novel prodrugs might possess a lower toxicity profile compared to the parent drug, Naproxen, or Naproxol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




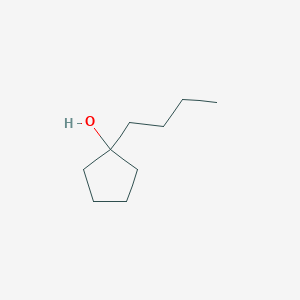
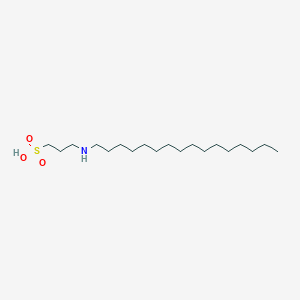
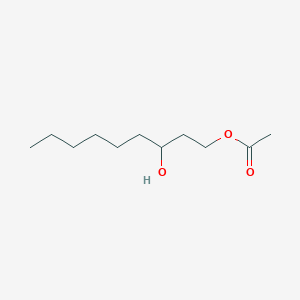

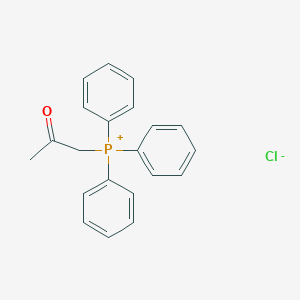
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
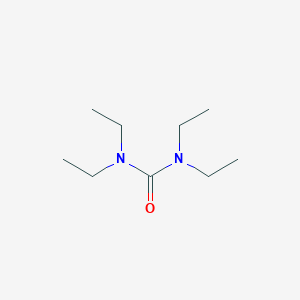
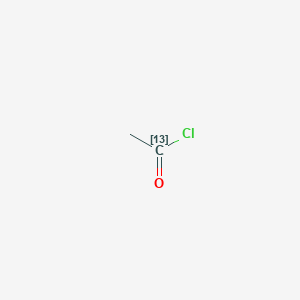

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)


